Potassium 4-Aminosalicylate (PAS): Mechanism of Action, Resistance, and Experimental Profiling in Mycobacterium tuberculosis
Potassium 4-Aminosalicylate (PAS): Mechanism of Action, Resistance, and Experimental Profiling in Mycobacterium tuberculosis
Executive Summary
Potassium 4-aminosalicylate (PAS) represents a critical second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] While historically categorized alongside sulfonamides as a folate synthesis inhibitor, its mechanism is distinct and complex. PAS functions as a prodrug , requiring bioactivation within the Mycobacterium tuberculosis (Mtb) folate pathway to generate a toxic antimetabolite that poisons downstream enzymatic function. This guide delineates the precise molecular events governing PAS activity, the genetic basis of resistance, and the validated experimental protocols required for susceptibility profiling.
Part 1: Molecular Mechanism of Action
The Prodrug Paradigm
Unlike sulfonamides, which competitively inhibit dihydropteroate synthase (DHPS/FolP1) to starve the bacteria of folate, PAS acts as an alternative substrate. It mimics para-aminobenzoate (PABA) , the natural substrate for folate synthesis.[3]
Bioactivation Pathway
The efficacy of PAS relies on its incorporation into the folate biosynthetic pathway by two specific enzymes:
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FolP1 (Dihydropteroate synthase): PAS competes with PABA and is accepted by FolP1 as a substrate, condensing with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form hydroxyl-dihydropteroate .
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FolC (Dihydrofolate synthase): This intermediate is further glutamylated by FolC to form hydroxyl-dihydrofolate (hydroxyl-H2PteGlu).
Terminal Inhibition (The "Poison" Effect)
The resulting metabolite, hydroxyl-dihydrofolate , acts as a potent antimetabolite. It mimics dihydrofolate but cannot be reduced by Dihydrofolate reductase (DHFR/FolA) . Instead, it binds irreversibly or competitively to FolA, inhibiting the reduction of dihydrofolate to tetrahydrofolate. This blockade halts the supply of one-carbon donors essential for thymidylate, purine, and amino acid biosynthesis, leading to bacteriostasis.
Visualization of Signaling Pathway
Figure 1: The bioactivation pathway of PAS. PAS bypasses the competitive exclusion at FolP1 to be incorporated into a toxic antimetabolite that inhibits FolA.
Part 2: Mechanisms of Resistance
Resistance to PAS in M. tuberculosis is predominantly genotypic, arising from mutations that either prevent bioactivation or bypass the metabolic blockade.
Key Resistance Loci
| Gene | Function | Mechanism of Resistance | Frequency |
| thyA | Thymidylate synthase A | Loss of Function. Inactivation of thyA forces the bacteria to rely on the alternative thyX pathway for thymidylate synthesis. This bypass reduces the cellular demand for tetrahydrofolate, rendering the inhibition of DHFR (by PAS) ineffective. | High (~30-40%) |
| folC | Dihydrofolate synthase | Bioactivation Failure. Mutations in folC prevent the glutamylation of the PAS-precursor, stopping the formation of the toxic hydroxyl-dihydrofolate antimetabolite. | High (~30-40%) |
| ribD | Riboflavin biosynthesis | Target Bypass. Mutations in the upstream region of ribD lead to its overexpression. RibD possesses alternative DHFR activity, compensating for the inhibited FolA. | Moderate (~5-10%) |
| folA | Dihydrofolate reductase | Target Modification. Overexpression or mutation of the primary target enzyme to resist inhibition. | Low (<5%) |
Part 3: Pharmacological Rationale (Potassium Salt)
The specification of Potassium 4-aminosalicylate over the sodium salt or free acid is a deliberate pharmaceutical choice driven by pharmacokinetics and patient safety.
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Sodium Load Mitigation: The therapeutic dose of PAS is high (typically 4g/day). The sodium salt imposes a significant electrolyte load, which is contraindicated in patients with renal impairment or congestive heart failure (common comorbidities in elderly TB patients). The potassium salt is neutral in this regard.
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Acid Stability & Hepatotoxicity:
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PAS is acid-labile. In the acidic environment of the stomach, it rapidly decarboxylates to form meta-aminophenol , which is hepatotoxic and lacks antimycobacterial activity.
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Potassium PAS is frequently formulated as enteric-coated granules (e.g., Paser®). This coating resists gastric acid (pH < 3.[4]0) and dissolves only in the neutral pH of the small intestine, ensuring the drug is absorbed intact and preventing liver toxicity caused by degradation products.
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Part 4: Experimental Protocols
Workflow Overview
The following workflow integrates phenotypic validation with genotypic confirmation, the gold standard for characterizing PAS susceptibility.
Figure 2: Integrated workflow for PAS susceptibility testing.
Protocol 1: Phenotypic Susceptibility (MGIT 960)
Standardized method for determining Critical Concentration (CC).
Reagents:
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Becton Dickinson MGIT 960 System.
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MGIT 7H9 tubes supplemented with OADC.
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PAS stock solution (dissolved in water, filter sterilized).
Procedure:
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Inoculum Preparation: Prepare a 0.5 McFarland suspension of M. tuberculosis from a fresh culture. Dilute 1:5 in sterile saline.
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Drug Tube: Add PAS to an MGIT tube to achieve a final Critical Concentration (CC) of 4.0 µg/mL .
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Control Tube: Prepare a drug-free growth control. Inoculate with a 1:100 dilution of the organism suspension (representing 1% growth).
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Incubation: Load tubes into the MGIT 960 instrument.
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Interpretation:
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If the Control Tube turns positive (GU > 400) before the Drug Tube, the strain is Susceptible .
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If the Drug Tube turns positive before or at the same time as the Control Tube, the strain is Resistant (indicating >1% of the population is resistant).
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Protocol 2: Genotypic Sequencing
Required to confirm mechanism of resistance.
Targets:
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thyA (ORF)
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folC (ORF)
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ribD (Promoter and 5' end)
Primers (Representative):
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thyA_F: 5'-ATGACAGCCGTTGAGTAT-3'
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folC_F: 5'-GTGCGGGAGTTGATCGTG-3'
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ribD_prom_F: 5'-CGGCTTATCGAGGTTAGC-3'
Analysis: Compare sequences against the H37Rv reference genome. Look specifically for:
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thyA: Frameshifts or premature stop codons (T302, etc.).
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folC: Missense mutations affecting the ATP-binding domain (E153A, etc.).
References
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Zheng, J., et al. (2013). Para-aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry. Link
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Mathys, V., et al. (2009). Molecular genetics of para-aminosalicylic acid resistance in Mycobacterium tuberculosis and the role of thyA and ribD. Antimicrobial Agents and Chemotherapy.[1][3][4][5] Link
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Chakraborty, S., et al. (2013). Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis. Science. Link
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World Health Organization. (2018). Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis. WHO.[6] Link
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Jacobus Pharmaceutical. (2020). Paser (Aminosalicylic Acid) Granules Prescribing Information. DailyMed. Link
Sources
- 1. Para-aminosalicylic acid [PAS] | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. aphl.org [aphl.org]
- 6. Why the WHO has recommended switching to a healthier salt alternative [unsw.edu.au]
